molecular formula C19H22N2O6S B2713211 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 926032-04-4

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2713211
CAS RN: 926032-04-4
M. Wt: 406.45
InChI Key: OCBJUONXCPWVJV-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O6S and its molecular weight is 406.45. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

  • N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide belongs to a class of compounds that have shown strong inhibition of therapeutically relevant human carbonic anhydrases, suggesting potential for therapeutic applications (Sapegin et al., 2018).

Molecular Docking and Biological Screening

  • Compounds related to this chemical have been synthesized and screened for cytotoxic activity against human cell lines, indicating their potential in medicinal chemistry for developing antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).

Antimicrobial and Anticancer Activity

  • Derivatives of related sulfonamides have shown moderate antibacterial activity and excellent activity against fungal strains, with some even screened against breast cancer cell lines, highlighting their potential in antimicrobial and anticancer treatments (Kumar et al., 2018).

Chemical Synthesis and Characterization

  • Studies have focused on the synthesis and characterization of compounds in this chemical class, providing insights into their structural properties and potential applications in drug development (Mlostoń & Heimgartner, 2007).

Photochemical Properties

  • Research on compounds with similar structures has explored their photochemical properties, which could be relevant for applications in photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).

COX-2 Inhibition and Therapeutic Applications

  • Similar sulfonamide derivatives have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors, suggesting possible applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-4-21-9-10-27-16-7-5-13(11-15(16)19(21)22)20-28(23,24)14-6-8-17(25-2)18(12-14)26-3/h5-8,11-12,20H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBJUONXCPWVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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